Technical Guide: 2,4-Diamino-6-methyl-5-nitropyrimidine
Technical Guide: 2,4-Diamino-6-methyl-5-nitropyrimidine
CAS Number: 2829-59-6 (Note: This compound is distinct from 5-Nitrovanillin, CAS 6635-20-7. Ensure verification of CAS registry before procurement.)
Executive Summary
2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6) is a critical heterocyclic intermediate used primarily in the synthesis of fused pyrimidine systems, including pteridines and purines .[1][2] Its structural core—a pyrimidine ring highly activated by two amino groups and a methyl group—makes it an ideal substrate for electrophilic substitution and subsequent cyclization reactions.
This guide details the physicochemical properties, synthesis protocols, and pharmaceutical applications of this compound, specifically focusing on its role as a precursor for antifolate drugs and potential energetic materials.
Chemical Identity & Physicochemical Properties[3]
The presence of the nitro group at the C5 position, flanked by electron-donating amino groups, imparts specific electronic characteristics that dictate its reactivity and handling requirements.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2,4-Diamino-6-methyl-5-nitropyrimidine |
| CAS Number | 2829-59-6 |
| Molecular Formula | C₅H₇N₅O₂ |
| Molecular Weight | 169.14 g/mol |
| Appearance | Yellow to Orange Crystalline Powder |
| Melting Point | >250°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water and ethanol |
| pKa (Calculated) | ~3.5 (Protonation of ring nitrogen) |
| SMILES | CC1=NC(N)=NC(N)=C1=O |
Synthesis & Manufacturing Protocol
The synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine is classically achieved via the electrophilic aromatic nitration of 2,4-diamino-6-methylpyrimidine. The electron-donating amino groups at positions 2 and 4 strongly activate the 5-position, facilitating nitration even under mild to moderate conditions compared to unactivated pyrimidines.
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (
Laboratory Scale Protocol (Self-Validating)
Note: This protocol involves strong acids and exotherms. Perform in a fume hood.
Reagents:
-
2,4-Diamino-6-methylpyrimidine (Precursor)
-
Conc. Sulfuric Acid (
, 98%) -
Fuming Nitric Acid (
, >90%) -
Ice/Water mixture[3]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 20 mL of conc.
. Cool to 0–5°C in an ice bath. -
Precursor Addition: Slowly add 5.0 g (40 mmol) of 2,4-diamino-6-methylpyrimidine in small portions. Critical: Maintain temperature <10°C to prevent decomposition or premature side reactions. Stir until fully dissolved.
-
Nitration: Add 2.0 mL of fuming
dropwise over 30 minutes. The solution will likely darken.-
Validation Check: Monitor internal temperature; a spike indicates rapid nitration. Keep <15°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (3 x 20 mL) until the filtrate pH is neutral.
-
Purification: Recrystallize from boiling water or an ethanol/water mixture to obtain high-purity needles.
Synthesis Pathway Visualization
Figure 1: Electrophilic aromatic substitution pathway for the nitration of the pyrimidine core.
Pharmaceutical Applications & Downstream Chemistry
This compound serves as a "linchpin" intermediate. The nitro group is rarely the final pharmacophore; rather, it is a handle for reduction to an amine, creating 2,4,5-triamino-6-methylpyrimidine . This triamine is the immediate precursor for closing the pyrazine ring to form pteridines .
Antifolate Drug Synthesis
Pteridine derivatives are structural mimics of folic acid. By inhibiting Dihydrofolate Reductase (DHFR), these compounds act as potent antiproliferative agents (cancer) and antimicrobials.
-
Pathway: Nitro reduction (
or ) Condensation with -dicarbonyls Pteridines. -
Relevance: Analogues are used in the synthesis of Methotrexate-like candidates and anti-malarials (e.g., Pyrimethamine derivatives).
Purine Analog Synthesis
Reaction of the reduced triamine derivative with formic acid or orthoformates leads to the closure of an imidazole ring, yielding purine analogues. These are vital in nucleoside antiviral research.
Application Workflow Visualization
Figure 2: Downstream synthetic utility in pharmaceutical and material science workflows.
Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical standards should be met:
-
HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).
-
Detection: UV at 254 nm and 300 nm (Nitro group absorbance).
-
-
1H NMR (DMSO-d6):
-
2.3 ppm (s, 3H,
). -
7.0–8.0 ppm (broad s,
protons). Note: No aromatic ring protons exist at C5.
-
2.3 ppm (s, 3H,
-
IR Spectroscopy:
-
Strong bands at 1530–1500 cm⁻¹ and 1350–1300 cm⁻¹ (Asymmetric and symmetric
stretch).
-
Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Combustible: Nitro compounds can be energetic. Avoid shock or high heat.
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in amber vials at 2–8°C. Light sensitive.
-
Incompatibility: Keep away from strong reducing agents and strong bases.
References
-
Dai, L. Y., et al. (2000).[6] "Synthesis of 2,4-Diamino-6-methyl-5-nitropyrimidine." Chinese Journal of Pharmaceuticals.
-
Angene Chemical. (2024).[4][5][7] "2,4-Diamino-6-methyl-5-nitropyrimidine Product Specifications." Angene Chemical Catalog. [2][8]
-
BLD Pharm. (2024).[4][7] "Safety Data Sheet: 2,4-Diamino-6-methyl-5-nitropyrimidine." BLD Pharm Repository.
-
Taghavi, S. et al. (2017). "Synthesis and biological evaluation of new pyrimidine-based antifolates." Journal of Molecular Structure.
Sources
- 1. 2,4-Diamino-6-methyl-5-nitropyrimidine,(CAS# 2829-59-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Making sure you're not a bot! [tib.eu]
- 7. fishersci.com [fishersci.com]
- 8. angenesci.com [angenesci.com]
